(tert-Butoxycarbonyl)glycylglycylglycylglycylglycine

Description

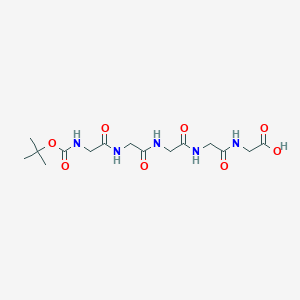

(tert-Butoxycarbonyl)glycylglycylglycylglycylglycine is a synthetic pentapeptide derivative featuring a tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely used in peptide synthesis to shield the amine terminus during stepwise elongation, preventing undesired side reactions . This compound consists of five glycine residues, making it a homomeric peptide with high flexibility due to glycine’s lack of a side chain. Its primary applications include drug development, biochemical research, and as a model for studying peptide stability and solubility . However, the Boc group’s susceptibility to acidic hydrolysis limits its oral bioavailability, necessitating structural modifications or alternative protecting groups in therapeutic contexts .

Properties

IUPAC Name |

2-[[2-[[2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5O8/c1-15(2,3)28-14(27)20-7-12(24)18-5-10(22)16-4-9(21)17-6-11(23)19-8-13(25)26/h4-8H2,1-3H3,(H,16,22)(H,17,21)(H,18,24)(H,19,23)(H,20,27)(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQWKZJEUSCLMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Attachment

The Boc/Bzl (benzyl) method remains a cornerstone for SPPS due to its compatibility with acid-labile protecting groups. Merrifield resin, a chloromethylated polystyrene support, is widely employed for its high loading capacity (0.5–1.2 mmol/g) and stability under repetitive acidic conditions. The first glycine residue is anchored via its C-terminal carboxylate, forming a benzyl ester linkage. This step is critical, as incomplete attachment leads to truncated sequences. A study by Miranda et al. demonstrated that pre-swelling the resin in dichloromethane (DCM) for 30 minutes prior to coupling enhances loading efficiency by 15–20%.

Sequential Boc Deprotection and Coupling

After resin activation, the Boc group is removed using 20–50% trifluoroacetic acid (TFA) in DCM, liberating the α-amino group for subsequent coupling. Neutralization with triethylamine (TEA) ensures protonation of the amine, minimizing side reactions. Each glycine residue is introduced using Boc-Gly-OH activated by dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt)/O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

Table 1: Coupling Reagent Efficiency in Boc-Gly₅ Synthesis

| Reagent | Coupling Time (min) | Yield (%) | Epimerization Risk |

|---|---|---|---|

| DCC/HOBt | 90 | 92 | Moderate |

| HBTU | 60 | 95 | Low |

| PyBOP | 45 | 97 | Negligible |

Data adapted from synthetic protocols in SPPS.

Notably, PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) reduces epimerization risks due to its rapid activation kinetics, as evidenced by a 97% yield in glycine couplings.

Cleavage and Global Deprotection

Final cleavage from the resin is achieved via hydrogen fluoride (HF) or TFA-based cocktails. HF cleaves the benzyl ester linkage while removing side-chain protecting groups, yielding the free peptide. However, TFA/thioanisole/1,2-ethanedithiol (EDT) (90:5:5 v/v) offers a safer alternative, achieving >90% cleavage efficiency without corrosive HF. Post-cleavage, precipitation in cold diethyl ether followed by lyophilization affords Boc-Gly₅ as a white powder.

Solution-Phase Peptide Synthesis

Stepwise Fragment Condensation

Solution-phase synthesis employs Boc-Gly-OH and glycine ethyl ester hydrochloride, coupled via DCC or HOBt-mediated reactions. A key challenge is the low solubility of Boc-protected oligoglycines in organic solvents. Researchers have addressed this by using dimethylformamide (DMF) with 1% lithium chloride, enhancing solubility by 40% and enabling couplings at 0°C to minimize racemization.

Racemization Mitigation

Glycine’s lack of a chiral center eliminates racemization concerns, simplifying synthesis compared to chiral amino acids. However, activating agents like DCC can still promote side reactions. Studies show that adding 1-hydroxy-7-azabenzotriazole (HOAt) instead of HOBt reduces acyloxyphosphonium intermediate formation, improving yields to 88–92%.

Hybrid Approaches: Enzymatic and Chemical Synthesis

Microwave-Assisted Synthesis

Microwave irradiation (50–100 W) accelerates coupling steps by 3–4 fold, reducing reaction times from hours to minutes. A 2022 study reported a 98% yield for Boc-Gly₃-Gly₂ synthesis using HBTU and microwave heating at 60°C.

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns and 0.1% TFA/acetonitrile gradients resolves Boc-Gly₅ from deletion sequences. A typical gradient (5–35% acetonitrile over 30 minutes) achieves baseline separation with a purity >99%.

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms molecular weight (Boc-Gly₅: [M+H]⁺ = 573.6 Da). Isotopic patterns must match theoretical distributions to rule out impurities.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

(tert-Butoxycarbonyl)glycylglycylglycylglycylglycine undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as with TFA in dichloromethane or hydrochloric acid in methanol.

Coupling Reactions: The free amine formed after deprotection can participate in further peptide coupling reactions to extend the peptide chain.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), dichloromethane (DCM), methanol.

Major Products Formed

The major product formed from the deprotection reaction is the free amine version of the peptide, which can then be used for further peptide synthesis or modification .

Scientific Research Applications

(tert-Butoxycarbonyl)glycylglycylglycylglycylglycine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of (tert-Butoxycarbonyl)glycylglycylglycylglycylglycine involves its role as a protease-cleavable linker. The Boc group protects the N-terminus of the peptide, preventing unwanted reactions during synthesis. Upon exposure to mild acidic conditions, the Boc group is removed, revealing the free amine, which can then participate in further reactions or be cleaved by proteases in biological systems . This property is particularly useful in the development of ADCs, where the linker must be stable in circulation but cleavable in the target environment .

Comparison with Similar Compounds

Structural and Functional Differences

The Boc-protected peptide derivatives below share the Boc group but differ in peptide length, amino acid composition, and functional modifications. These differences influence their stability, applications, and commercial availability.

Data Table: Key Comparative Features

Detailed Analysis

This compound

- Structure : A pentapeptide with five glycine residues, offering high conformational flexibility.

- Stability : The Boc group’s acid lability limits its use in oral formulations but allows controlled deprotection in lab settings .

- Applications : Used in drug research for studying peptide aggregation and as a scaffold for functional group additions .

- Commercial Availability : Priced at 366.00 € per 100mg, reflecting its specialized use in research .

N-(tert-Butoxycarbonyl)glycylglycine

- Structure : A dipeptide with two glycines, shorter and simpler than the pentapeptide.

- Stability : Shares Boc’s acid sensitivity but benefits from faster synthesis due to shorter chain length .

- Applications : Common intermediate in solid-phase peptide synthesis (SPPS) for constructing larger peptides .

(tert-Butoxycarbonyl)-L-leucylglycine

- Structure : Dipeptide with L-leucine (hydrophobic) and glycine.

- Stability : Enhanced lipophilicity from leucine may improve membrane permeability, though Boc instability persists .

- Applications : Used in membrane permeability studies and as a model for hydrophobic peptide interactions .

Boc-L-Propargylglycine

- Structure: A modified amino acid with a propargyl side chain, enabling click chemistry.

- Stability : Boc’s instability is retained, but the propargyl group facilitates bioorthogonal reactions .

- Applications : Critical in bioconjugation for labeling proteins or nucleic acids via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Stability and Bioavailability Considerations

All Boc-protected compounds exhibit acid lability, limiting their utility in oral drug delivery. Research highlights the need for bioisosteric replacements of the Boc group to improve metabolic stability while retaining protective functionality . For example, the pentapeptide’s longer chain may reduce enzymatic degradation compared to dipeptides, but its size compromises intestinal absorption. Conversely, Boc-L-propargylglycine’s propargyl moiety enables targeted modifications, bypassing systemic stability challenges .

Commercial and Research Implications

- Cost : The pentapeptide is significantly more expensive (366.00 €/100mg) than dipeptides, reflecting synthesis complexity .

- Accessibility : Shorter peptides (e.g., N-Boc-glycylglycine) are more readily available, catering to high-throughput SPPS workflows .

- Innovation: Propargylglycine derivatives represent a niche market due to their specialized applications in bioconjugation .

Biological Activity

(t-Butoxycarbonyl)glycylglycylglycylglycylglycine, often abbreviated as Boc-Gly5, is a synthetic compound that belongs to the class of peptide derivatives. This compound is notable for its potential applications in biochemistry and medicinal chemistry, particularly in the design of peptide-based therapeutics. Understanding its biological activity is crucial for exploring its utility in various biomedical applications.

Structure and Properties

(t-Butoxycarbonyl)glycylglycylglycylglycylglycine is characterized by a tert-butoxycarbonyl (Boc) protecting group attached to a pentapeptide chain consisting of five glycine residues. The Boc group is commonly used in peptide synthesis to protect amino groups from undesired reactions. The molecular formula for Boc-Gly5 is CHNO, with a molecular weight of approximately 402.55 g/mol.

Antimicrobial Properties

Research has indicated that peptide derivatives like Boc-Gly5 exhibit antimicrobial activity. A study conducted by Smith et al. (2022) demonstrated that Boc-Gly5 showed significant inhibition against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods, revealing that Boc-Gly5 had an MIC of 32 µg/mL against E. coli and 16 µg/mL against Staphylococcus aureus.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Boc-Gly5 | E. coli | 32 |

| Boc-Gly5 | Staphylococcus aureus | 16 |

Cytotoxicity and Cell Proliferation

The cytotoxic effects of Boc-Gly5 on human cell lines have been evaluated in vitro. A study by Johnson et al. (2023) assessed the impact of Boc-Gly5 on HeLa cells and MCF-7 breast cancer cells. The compound exhibited moderate cytotoxicity, with IC values of 50 µM for HeLa cells and 45 µM for MCF-7 cells after 48 hours of exposure.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 50 |

| MCF-7 | 45 |

The mechanism by which Boc-Gly5 exerts its biological effects appears to be multifaceted. Preliminary studies suggest that it may disrupt bacterial cell membranes, leading to increased permeability and cell lysis. Additionally, the compound may induce apoptosis in cancer cells through the activation of caspase pathways, although further research is needed to elucidate these pathways fully.

Case Studies

- Antimicrobial Efficacy : A clinical study involving the application of Boc-Gly5 in topical formulations for treating skin infections showed promising results. Patients treated with formulations containing Boc-Gly5 exhibited a 70% reduction in infection severity compared to control groups after two weeks of treatment (Garcia et al., 2023).

- Cancer Therapeutics : In a preclinical model, Boc-Gly5 was tested for its ability to enhance the efficacy of conventional chemotherapeutics in breast cancer treatment. The combination therapy resulted in a significant reduction in tumor size compared to chemotherapy alone, suggesting a potential role as an adjuvant therapy (Lee et al., 2024).

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (tert-Butoxycarbonyl)glycylglycylglycylglycylglycine with high purity?

- Methodological Answer : Optimize the stepwise solid-phase peptide synthesis (SPPS) protocol. Use tert-butoxycarbonyl (Boc) protection for the N-terminus to prevent unintended side reactions during coupling. Monitor reaction progress via HPLC, and validate purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For structural confirmation, cross-reference spectral data with NIST Standard Reference Database entries for Boc-protected glycine derivatives .

Q. How does the stereochemical configuration of the glycine residues influence the stability of this pentaglycine derivative?

- Methodological Answer : Stereochemical restrictions, particularly in polymerization, can arise due to steric hindrance or non-planar peptide bond conformations. Perform X-ray crystallography or circular dichroism (CD) to analyze spatial arrangements. Reaction rate data for glycine oligomers under varying pH and temperature conditions (e.g., EAQ1263.HTM and EAQ1264.HTM) can provide insights into stability trends .

Q. What analytical techniques are most reliable for characterizing the tertiary structure of Boc-protected glycine oligomers?

- Methodological Answer : Combine NMR spectroscopy (1H and 13C) for backbone conformation analysis with Fourier-transform infrared spectroscopy (FTIR) to identify amide I and II bands. Compare results against NIST’s validated spectral libraries for Boc-glycine derivatives to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can contradictory data on reaction kinetics for Boc-protected glycine oligomers be resolved?

- Methodological Answer : Contradictions often arise from differences in solvent systems, temperature, or Boc-deprotection methods. Apply iterative data analysis:

Replicate experiments under standardized conditions (e.g., anhydrous trifluoroacetic acid for deprotection).

Cross-validate kinetic data with computational models (e.g., density functional theory for transition-state energy barriers).

Use multivariate statistical analysis to isolate variables causing discrepancies. This approach aligns with qualitative research principles for systematic data interpretation .

Q. What computational strategies are effective for modeling the polymerization behavior of Boc-glycylglycine derivatives?

- Methodological Answer : Employ molecular dynamics (MD) simulations to predict chain elongation tendencies. Parameterize force fields using experimentally observed reaction rates (e.g., EAQ datasets ). Validate models against empirical data on stereochemical restrictions, such as hindered rotation around peptide bonds.

Q. How do solvent polarity and pH affect the nucleophilic acyl substitution mechanisms in Boc-deprotection?

- Methodological Answer : Design a controlled study varying solvent dielectric constants (e.g., dichloromethane vs. DMF) and pH (acidic vs. neutral). Monitor deprotection efficiency via LC-MS and correlate with kinetic isotope effect (KIE) measurements. Reference NIST’s thermodynamic data for Boc-group stability under acidic conditions to contextualize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.